Cas no 1036444-77-5 (4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline)
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline Chemical and Physical Properties
Names and Identifiers
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- 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline
- Benzenamine, 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methyl-
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- Inchi: 1S/C12H13N3O/c1-7-6-9(4-5-10(7)13)12-14-11(15-16-12)8-2-3-8/h4-6,8H,2-3,13H2,1H3
- InChI Key: UXLIAPFVDKUEQA-UHFFFAOYSA-N
- SMILES: C1(N)=CC=C(C2ON=C(C3CC3)N=2)C=C1C
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B424895-10mg |
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline |
1036444-77-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B424895-50mg |
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline |
1036444-77-5 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B424895-100mg |
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline |
1036444-77-5 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-131778-0.05g |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline |
1036444-77-5 | 95% | 0.05g |
$179.0 | 2023-05-27 | |
| Enamine | EN300-131778-0.1g |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline |
1036444-77-5 | 95% | 0.1g |
$268.0 | 2023-05-27 | |
| Enamine | EN300-131778-0.25g |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline |
1036444-77-5 | 95% | 0.25g |
$383.0 | 2023-05-27 | |
| Enamine | EN300-131778-0.5g |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline |
1036444-77-5 | 95% | 0.5g |
$601.0 | 2023-05-27 | |
| Enamine | EN300-131778-1.0g |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline |
1036444-77-5 | 95% | 1g |
$770.0 | 2023-05-27 | |
| Enamine | EN300-131778-2.5g |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline |
1036444-77-5 | 95% | 2.5g |
$1509.0 | 2023-05-27 | |
| Enamine | EN300-131778-5.0g |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline |
1036444-77-5 | 95% | 5g |
$2235.0 | 2023-05-27 |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
Additional information on 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline
Introduction to 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline (CAS No. 1036444-77-5)
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number 1036444-77-5, belongs to the class of oxadiazole derivatives, which are known for their broad spectrum of pharmacological properties. The presence of a 3-cyclopropyl-1,2,4-oxadiazol-5-yl moiety and a 2-methylaniline substituent imparts distinct chemical and electronic properties, making it a promising candidate for further investigation in drug discovery and development.
The structure of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline features a central oxadiazole ring, which is a five-membered heterocycle containing two oxygen atoms and one nitrogen atom. This core structure is highly versatile and is frequently incorporated into pharmaceutical compounds due to its ability to modulate biological targets effectively. The 3-cyclopropyl group attached to the oxadiazole ring introduces steric hindrance and electronic effects that can influence the compound's interactions with biological receptors. Additionally, the 2-methylaniline moiety provides an aromatic amine functionality, which is often involved in hydrogen bonding and other critical interactions with biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of oxadiazole derivatives in the development of novel therapeutic agents. Studies have demonstrated that these compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline structure has been investigated for its potential as an intermediate in the synthesis of more complex molecules designed to target specific disease pathways. Its unique combination of functional groups makes it an attractive scaffold for further chemical modification and optimization.
In the context of drug discovery, the synthesis of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline has been explored using various synthetic methodologies. One common approach involves the condensation of appropriate precursors under controlled conditions to form the oxadiazole ring. Subsequent functionalization steps allow for the introduction of the 3-cyclopropyl group and the 2-methylaniline substituent. These synthetic routes have been refined over time to improve yield and purity, ensuring that researchers can obtain high-quality material for further studies.
The biological evaluation of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline has revealed promising results in preclinical models. Initial studies have shown that this compound interacts with several key biological targets, including enzymes and receptors involved in inflammatory responses. The presence of the oxadiazole ring appears to enhance binding affinity due to its ability to engage in multiple hydrogen bonding interactions. Furthermore, the 3-cyclopropyl group may contribute to selective binding by occupying specific spatial orientations within the target protein or enzyme active site.
Recent research has also explored the potential applications of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline in treating neurological disorders. The compound's ability to cross the blood-brain barrier and interact with central nervous system (CNS) receptors has made it a candidate for investigating its effects on conditions such as depression and epilepsy. Studies have shown that oxadiazole derivatives can modulate neurotransmitter systems by influencing receptor activity or enzyme function. The methylaniline moiety in this compound may play a crucial role in these interactions by providing a site for post-translational modifications or allosteric regulation.
The development of novel pharmaceutical agents often requires extensive optimization to enhance potency, selectivity, and pharmacokinetic properties. In the case of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline, researchers have focused on modifying various aspects of its structure to improve its therapeutic profile. For instance, changes to the substitution pattern on the oxadiazole ring or alterations to the 2-methylaniline group can significantly impact its biological activity. Computational modeling techniques have been employed to predict how different structural modifications will affect binding affinity and specificity.
Another area of interest has been the exploration of prodrug formulations based on 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline. Prodrugs are designed to improve drug delivery by enhancing solubility or stability while maintaining efficacy upon administration. By converting this compound into a prodrug form, researchers aim to achieve better absorption rates or targeted release mechanisms in vivo. This approach could lead to more effective treatments with reduced side effects.
The future prospects for 4-(3-cyclopropyl-1,2,4-oaxdiazol -5 - yl ) - 2 - meth yanil ine ( CAS No . 103644 ) -77 - 5 include further investigation into its mechanisms of action and potential clinical applications . Collaborative efforts between academic researchers and pharmaceutical companies are expected to drive innovation in this field . As our understanding of biological pathways continues to expand , compounds like this one will play an increasingly important role in addressing complex diseases .
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